molecular formula C7H13N3S B13172143 1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine

1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13172143
M. Wt: 171.27 g/mol
InChI Key: SEAMZEMVIDDPPW-UHFFFAOYSA-N
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Description

1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H13N3S. It is characterized by the presence of a pyrazole ring substituted with an ethylsulfanyl group.

Preparation Methods

The synthesis of 1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 1H-pyrazol-3-amine with 2-bromoethyl ethyl sulfide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature controls. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The ethylsulfanyl group can form specific interactions with active sites, influencing the compound’s binding affinity and activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both an ethylsulfanyl group and a pyrazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

1-(2-ethylsulfanylethyl)pyrazol-3-amine

InChI

InChI=1S/C7H13N3S/c1-2-11-6-5-10-4-3-7(8)9-10/h3-4H,2,5-6H2,1H3,(H2,8,9)

InChI Key

SEAMZEMVIDDPPW-UHFFFAOYSA-N

Canonical SMILES

CCSCCN1C=CC(=N1)N

Origin of Product

United States

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